molecular formula C13H18N2O3 B7504833 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide

1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide

Cat. No.: B7504833
M. Wt: 250.29 g/mol
InChI Key: VQAWIYRLELPTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide, also known as compound 1, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug development. It is a heterocyclic compound that contains a furan ring and a piperidine ring in its structure.

Mechanism of Action

The exact mechanism of action of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body. For example, it has been found to inhibit histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. In addition, it has been shown to bind to the sigma-1 receptor, which is involved in the modulation of neurotransmitter release and calcium signaling.
Biochemical and Physiological Effects
Compound 1 has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. In addition, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 is its broad range of biological activities. It has been shown to be effective against a variety of cancer cell lines, as well as viruses and fungi. In addition, it has shown promising results in animal models of neurodegenerative disorders. However, one of the limitations of this compound 1 is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1. One area of interest is the development of more efficient synthesis methods that can yield higher purity and yield. Another area of research is the optimization of this compound 1's pharmacokinetic properties, such as its solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of this compound 1 and its potential applications in drug development. Finally, there is a need for more in vivo studies to determine the safety and efficacy of this compound 1 in animal models and humans.

Synthesis Methods

The synthesis of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 involves the reaction of furan-3-carboxylic acid with N,N-dimethylpiperidine-4-carboxylic acid chloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields this compound 1 as a white solid with a purity of over 95%.

Scientific Research Applications

Compound 1 has been extensively studied for its potential applications in drug development. It has been found to exhibit anticancer, antiviral, and antifungal activities. In addition, it has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Compound 1 has also been studied for its potential use as a painkiller and anti-inflammatory agent.

Properties

IUPAC Name

1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-14(2)12(16)10-3-6-15(7-4-10)13(17)11-5-8-18-9-11/h5,8-10H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAWIYRLELPTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCN(CC1)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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